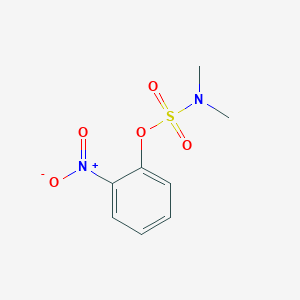
3-amino-6-bromo-2-phenylquinazolin-4(3H)-one
Overview
Description
3-amino-6-bromo-2-phenylquinazolin-4(3H)-one is a heterocyclic organic compound with a molecular formula C15H10BrN3O. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Due to its inhibitory effect on PARP, 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one has attracted significant interest in the scientific community as a potential therapeutic agent for cancer treatment.
Mechanism of Action
3-amino-6-bromo-2-phenylquinazolin-4(3H)-one is an enzyme that plays a crucial role in DNA repair. Inhibition of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one leads to the accumulation of DNA damage, which can be lethal to cancer cells. 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one binds to the catalytic domain of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one and inhibits its activity, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one, 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one has been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one for lab experiments is its high potency as a 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one inhibitor. This makes it a useful tool for investigating the role of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one in DNA repair and cancer progression. However, like all experimental compounds, 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one has limitations. Its low solubility in water can make it challenging to work with in some experimental settings, and its potency as a 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one inhibitor can also make it toxic to normal cells at high concentrations.
Future Directions
There are several potential future directions for research on 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one. One area of interest is in combination therapy with other anticancer agents, such as chemotherapy or immunotherapy. Another potential direction is in the development of more potent and selective 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one inhibitors based on the structure of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one. Finally, further studies are needed to elucidate the full range of biochemical and physiological effects of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one, and to determine its potential as a therapeutic agent for other diseases beyond cancer.
Scientific Research Applications
The potential therapeutic applications of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one are being actively investigated in the field of cancer research. 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one inhibitors have been shown to be effective in the treatment of certain types of cancer, particularly those with defects in DNA repair pathways such as BRCA1/2-mutated breast and ovarian cancers. 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one has been found to be a potent inhibitor of 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one, and several studies have demonstrated its efficacy in preclinical models of cancer.
properties
IUPAC Name |
3-amino-6-bromo-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-10-6-7-12-11(8-10)14(19)18(16)13(17-12)9-4-2-1-3-5-9/h1-8H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNMFFMRLGVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327063 | |
| Record name | NSC628405 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-bromo-2-phenylquinazolin-4(3H)-one | |
CAS RN |
115754-65-9 | |
| Record name | NSC628405 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B3045798.png)









![2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B3045816.png)
![2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one](/img/structure/B3045818.png)

